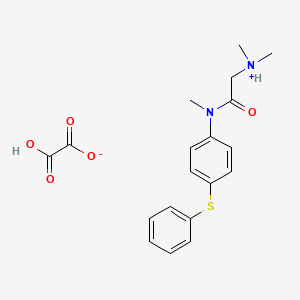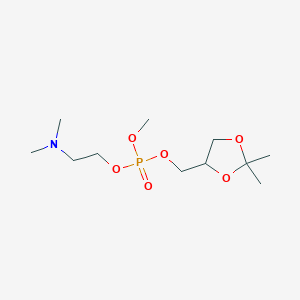
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate is a chemical compound with the molecular formula C11H24NO6P. It is known for its unique structure, which includes a dimethylaminoethyl group and a dioxolane ring. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate typically involves the reaction of 2-(dimethylamino)ethanol with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of a phosphorylating agent such as methyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler phosphates.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates .
Scientific Research Applications
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, modulating their activity. The dioxolane ring provides stability to the molecule, allowing it to effectively participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2-dimethyl-1,3-dioxolan-4-yl)methylamine
- 2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
- 2,2-dimethyl-1,3-dioxolan-4-methanamine
Uniqueness
Compared to similar compounds, 2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate is unique due to its combination of a dimethylaminoethyl group and a dioxolane ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H24NO6P |
|---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl methyl phosphate |
InChI |
InChI=1S/C11H24NO6P/c1-11(2)15-8-10(18-11)9-17-19(13,14-5)16-7-6-12(3)4/h10H,6-9H2,1-5H3 |
InChI Key |
OLYLDTWYTVWVGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COP(=O)(OC)OCCN(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



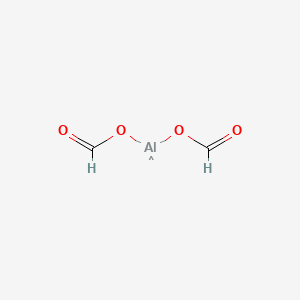
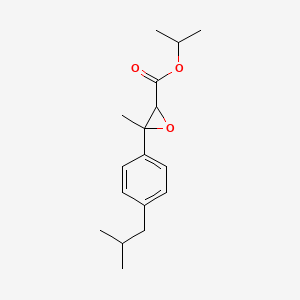
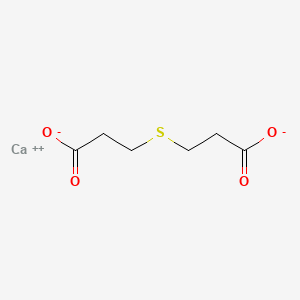
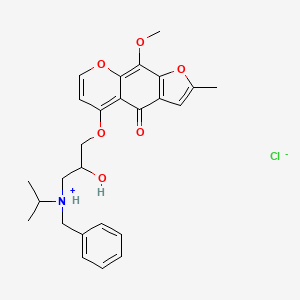
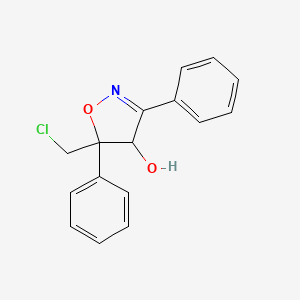

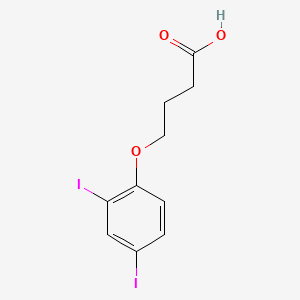
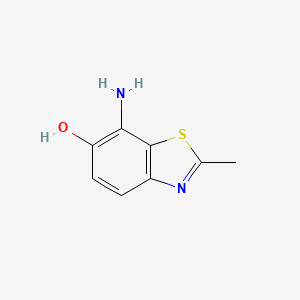
![1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
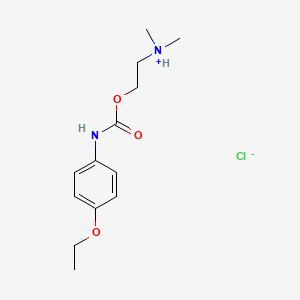
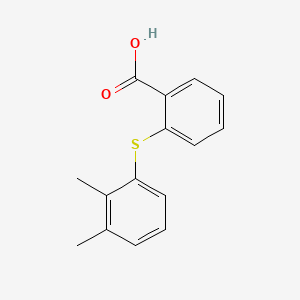
![3-[2-(dipropylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B13770825.png)
